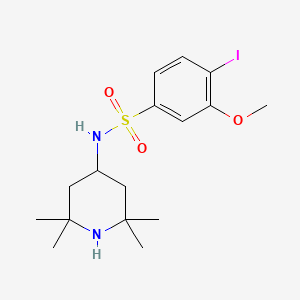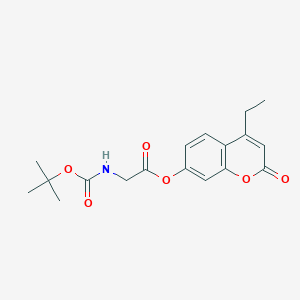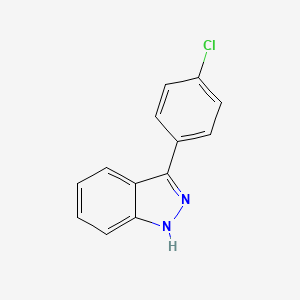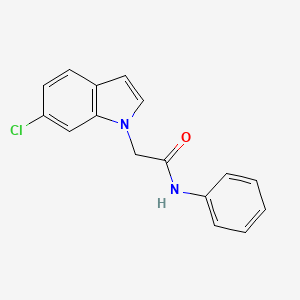![molecular formula C19H20N4O3S B15105675 Methyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B15105675.png)
Methyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a quinoxaline moiety, a thiazole ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoxaline ring, the thiazole ring, and the final esterification.
Formation of Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone, such as 2,3-butanedione, under acidic conditions.
Formation of Thiazole Ring: The thiazole ring is typically formed by the cyclization of a thioamide with an α-haloketone.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxide derivatives, reduced quinoxaline or thiazole derivatives, and substituted quinoxaline or thiazole derivatives.
Scientific Research Applications
Methyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline and thiazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(benzyl-oxycarbonyl-amino)-propan-2-yl]-5-hydroxy-6-methoxy-pyrimidine-4-carboxylate
- Indole Derivatives : Compounds containing the indole moiety, such as indole-3-acetic acid and its derivatives.
Uniqueness
Methyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to the presence of both quinoxaline and thiazole rings, which confer distinct chemical and biological properties. The combination of these two heterocyclic systems in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20N4O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 2-[(2,3-dimethylquinoxaline-6-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O3S/c1-9(2)16-15(18(25)26-5)22-19(27-16)23-17(24)12-6-7-13-14(8-12)21-11(4)10(3)20-13/h6-9H,1-5H3,(H,22,23,24) |
InChI Key |
OBBPHLQAPSHBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B15105609.png)
![4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B15105620.png)

![6-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B15105627.png)
![4-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B15105630.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B15105633.png)
![7-benzyl-3-cyclopropyl-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15105638.png)


![N-(3,4-dimethoxybenzyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide](/img/structure/B15105651.png)

![6-[(Cyclohexylethylamino)sulfonyl]chromen-2-one](/img/structure/B15105659.png)
![2-(2-chlorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B15105671.png)
